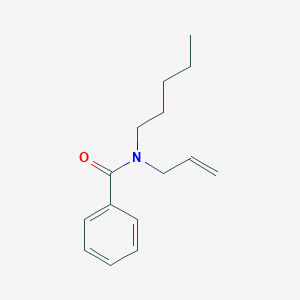

Benzamide, N-pentyl-N-2-propenyl-

Description

Contextualization within N-Substituted Benzamide (B126) Research

N-substituted benzamides are a class of compounds subject to intense research due to their wide-ranging biological activities. nanobioletters.com This scaffold is a privileged structure in drug discovery, appearing in molecules with applications as antitumor, anti-inflammatory, and antimicrobial agents. nanobioletters.comnih.govlcsciences.com Research in this area often focuses on synthesizing libraries of derivatives to perform structure-activity relationship (SAR) studies. nih.gov These studies systematically alter the substituents on both the benzene (B151609) ring and the amide nitrogen to optimize a desired biological effect. For instance, the nature of the N-substituents is critical for modulating properties like target binding, solubility, and metabolic stability. The presence of both an alkyl (n-pentyl) and an alkenyl (2-propenyl or allyl) group, as seen in N-pentyl-N-2-propenylbenzamide, offers a unique combination of lipophilicity and reactive potential, setting it within a specific and interesting niche of SAR exploration.

Historical Development of Alkyl and Alkenyl Benzamides in Organic Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry. Historically, the most common method involves the reaction of a carboxylic acid derivative, typically an acyl chloride, with a primary or secondary amine. fishersci.it This method, often referred to as the Schotten-Baumann reaction, is robust and widely applicable for creating a variety of substituted amides. fishersci.it The synthesis of N-pentyl-N-2-propenylbenzamide would traditionally follow this pathway, reacting benzoyl chloride with N-pentylprop-2-en-1-amine.

Over the last few decades, significant advancements have been made in amide synthesis, driven largely by the demands of peptide chemistry. fishersci.it These modern methods often avoid the need for harsh reagents like thionyl chloride and provide milder conditions with higher functional group tolerance. fishersci.itacs.org Techniques employing coupling reagents or catalysts based on titanium or boron have emerged, allowing for the direct condensation of carboxylic acids and amines. acs.orgd-nb.info The development of methods for synthesizing tertiary amides, especially those with different substituents on the nitrogen, has been a key area of progress, enabling the creation of complex molecules like N-pentyl-N-2-propenylbenzamide with greater efficiency. rsc.org

Structural Significance of N-Pentyl and N-2-Propenyl Functionalities

The two distinct N-substituents in N-pentyl-N-2-propenylbenzamide each impart crucial and contrasting characteristics to the molecule.

The N-Pentyl Group: This five-carbon alkyl chain is a classic lipophilic (fat-loving) moiety. In medicinal chemistry, the addition of such a group generally increases a molecule's ability to cross lipid-rich biological membranes. ashp.org Its flexibility allows it to adopt various conformations, which can be crucial for fitting into the binding pockets of biological targets.

The N-2-Propenyl (Allyl) Group: The allyl group is a particularly valuable functionality in synthetic chemistry. mdpi.com Its terminal double bond is a versatile handle for a wide array of chemical transformations, including thiol-ene reactions, polymerization, and transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov In a biological context, allyl groups can sometimes act as "inhibitory substrates" for certain enzymes, where the enzyme initiates a reaction on the group that leads to its own irreversible inactivation. researchgate.net This dual nature as both a synthetic tool and a potential bioactive element makes the N-allyl functionality a subject of significant interest.

The combination of a stable, lipophilic alkyl chain and a reactive, versatile alkenyl group creates a molecule with a unique profile, suitable for further chemical modification or for investigation into its interactions with biological systems.

Overview of Research Trajectories for Related Benzamide Scaffolds

Current research on benzamide scaffolds is diverse and continues to expand into new therapeutic areas. Key trajectories include:

Targeted Cancer Therapies: Many studies focus on designing N-substituted benzamides as inhibitors of specific enzymes involved in cancer progression, such as histone deacetylases (HDACs). nih.govresearchgate.netindexcopernicus.com

Neurological and Psychiatric Disorders: The benzamide scaffold is central to several antipsychotic and antiemetic drugs, and research continues to explore new derivatives for treating complex central nervous system disorders.

Infectious Diseases: The inherent stability and tunable nature of the benzamide core make it an attractive starting point for developing novel antibacterial and antifungal agents. nanobioletters.com

Materials Science: The introduction of reactive functional groups, such as the allyl group in N-pentyl-N-2-propenylbenzamide, opens avenues for incorporating these molecules into polymers and other materials, creating surfaces with specific properties. mdpi.com

The study of specific compounds like N-pentyl-N-2-propenylbenzamide, while niche, contributes to the fundamental understanding that fuels these broader research and development efforts.

Physicochemical and Synthetic Data

While specific experimental data for N-pentyl-N-2-propenylbenzamide is not widely published, its properties can be predicted based on its structure. A plausible synthetic route is the Schotten-Baumann reaction.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO |

| Molecular Weight | 231.34 g/mol |

| General Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. |

Table 2: General Synthetic Protocol

| Step | Procedure |

|---|---|

| 1. Amine Solution | Dissolve N-pentylprop-2-en-1-amine (1.0 eq.) and a suitable base like triethylamine (B128534) (1.1 eq.) in a dry, aprotic solvent (e.g., Dichloromethane) at 0 °C. hud.ac.uk |

| 2. Acylation | Add Benzoyl chloride (1.0 eq.) dropwise to the stirred solution. fishersci.it |

| 3. Reaction | Allow the mixture to warm to room temperature and stir for several hours (e.g., 8-16 h). fishersci.it |

| 4. Workup & Purification | Quench the reaction with water, extract the product with an organic solvent, and purify using column chromatography to isolate the final tertiary amide. hud.ac.uk |

Properties

CAS No. |

61357-24-2 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

N-pentyl-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C15H21NO/c1-3-5-9-13-16(12-4-2)15(17)14-10-7-6-8-11-14/h4,6-8,10-11H,2-3,5,9,12-13H2,1H3 |

InChI Key |

WVIINKLMKQDNBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CC=C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Pentyl N 2 Propenylbenzamide

Direct Amidation Strategies

Direct amidation strategies represent a straightforward approach to forming N-pentyl-N-2-propenylbenzamide by constructing the amide bond in a single step from a carboxylic acid and an amine. These methods can be broadly categorized into those requiring chemical activation of the carboxylic acid and those proceeding via direct condensation.

Amide Bond Formation via Carboxylic Acid Activation

The activation of the carboxylic acid moiety of benzoic acid is a common tactic to facilitate nucleophilic attack by the secondary amine, N-pentyl-N-2-propenylamine. This is necessary because the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt.

A variety of activating agents can be employed to convert the hydroxyl group of benzoic acid into a better leaving group, thereby promoting the amidation reaction. These reagents facilitate the formation of a highly reactive acyl-substituted intermediate that is readily attacked by the amine.

Common activating agents applicable to the synthesis of N-pentyl-N-2-propenylbenzamide include:

Thionyl chloride (SOCl₂) and Phosphorus oxychloride (POCl₃) : These reagents react with benzoic acid to form the corresponding benzoyl chloride in situ. The subsequent addition of N-pentyl-N-2-propenylamine leads to the formation of the desired amide. The use of phosphorus oxychloride may require elevated temperatures to drive the reaction to completion. orgsyn.org

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) : TBTU is a widely used coupling reagent in peptide synthesis and can be effectively applied to the formation of N,N-disubstituted benzamides. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), TBTU activates the carboxyl group of benzoic acid, facilitating its reaction with N-pentyl-N-2-propenylamine. nih.gov Studies on similar amidations have shown that the choice of base can be crucial in minimizing side reactions like racemization when chiral centers are present. nih.gov

PPh₃-I₂ Systems (Triphenylphosphine-Iodine) : This system can also serve as an activating agent for the amidation of benzoic acid.

The general reaction conditions for these activating agents are summarized in the table below.

| Activating Agent | Typical Base | Solvent | Temperature |

| Thionyl Chloride | Pyridine or Triethylamine (B128534) | Dichloromethane (B109758) or Toluene (B28343) | Room Temperature to Reflux |

| Phosphorus Oxychloride | Pyridine | Toluene | 170°C orgsyn.org |

| TBTU | DIPEA or Pyridine | DMF or Acetonitrile | Room Temperature |

| PPh₃-I₂ | Triethylamine | Acetonitrile | Room Temperature |

Direct condensation methods aim to form the amide bond without the isolation of an activated intermediate. These reactions are often promoted by catalysts that facilitate the removal of water, the byproduct of the condensation. While less common for tertiary amides, certain conditions can be applied. Boric acid has been shown to catalyze the amidation of benzoic acids with amines, although this is more commonly applied to primary and secondary amines.

Approaches Utilizing Acyl Chlorides with N-Pentyl-N-2-propenylamine

A highly reliable and widely used method for the synthesis of N-pentyl-N-2-propenylbenzamide involves the reaction of a pre-formed acyl chloride, specifically benzoyl chloride, with N-pentyl-N-2-propenylamine. This approach, known as the Schotten-Baumann reaction, is a robust method for forming amides. nih.govorgsyn.org

The reaction is typically carried out in a two-phase solvent system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base, such as sodium hydroxide (B78521). nih.gov The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, preventing it from protonating the amine and rendering it unreactive. orgsyn.org Pyridine can also be used as the base and solvent.

The general procedure involves dissolving N-pentyl-N-2-propenylamine in the organic solvent, followed by the dropwise addition of benzoyl chloride. The reaction is typically exothermic and proceeds readily at room temperature.

A key advantage of this method is the high reactivity of the acyl chloride, which generally leads to high yields of the desired amide.

| Reactants | Base | Solvent System | Temperature |

| Benzoyl Chloride, N-Pentyl-N-2-propenylamine | Sodium Hydroxide | Dichloromethane/Water | Room Temperature |

| Benzoyl Chloride, N-Pentyl-N-2-propenylamine | Pyridine | Pyridine | Room Temperature |

Catalyst-Mediated Amidation Techniques

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, including amide bonds.

Palladium-catalyzed methods have been developed for the amidation of aryl halides and arylboronic acids. While not a direct condensation of benzoic acid, these methods offer alternative routes. For instance, a palladium-catalyzed carbonylation of an aryl halide in the presence of N-pentyl-N-2-propenylamine could potentially yield the desired amide. However, direct palladium-catalyzed amidation of benzoic acid derivatives is less common for the synthesis of tertiary amides.

Synthesis of the Precursor: N-Pentyl-N-2-propenylamine

The availability of the secondary amine, N-pentyl-N-2-propenylamine, is a prerequisite for the aforementioned synthetic strategies. This precursor can be synthesized through several methods:

Reductive Amination : A common and efficient method is the reductive amination of pentanal with allylamine. libretexts.orgyoutube.com This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced to the secondary amine using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

N-Alkylation of n-Pentylamine : Direct alkylation of n-pentylamine with an allyl halide, such as allyl bromide, can also yield the desired secondary amine. youtube.com This reaction is typically carried out in the presence of a base to scavenge the hydrogen halide byproduct. Care must be taken to control the reaction conditions to minimize over-alkylation to the tertiary amine.

Biocatalytic Reductive N-Allylation : Emerging enzymatic methods offer a green alternative. A one-pot system using a carboxylic acid reductase and a reductive aminase can couple cinnamic acids (as a source of the allyl group) with amines. nih.gov

Multi-Step Synthetic Pathways

Alkylation/Allylation of Pre-formed Benzamides

A common and versatile method for synthesizing N,N-disubstituted benzamides like N-pentyl-N-2-propenylbenzamide involves the sequential alkylation and allylation of a pre-formed benzamide (B126). This approach begins with benzamide, which is first N-alkylated with a pentyl group and subsequently N-allylated, or vice-versa.

The N-alkylation of benzamides can be achieved using various alkylating agents, such as pentyl halides (e.g., 1-bromopentane) or pentyl alcohols, often in the presence of a base and a suitable catalyst. For instance, palladium-catalyzed N-alkylation of benzamides with primary alcohols has been demonstrated. researchgate.net The choice of base and solvent is critical for optimizing the reaction yield. nih.govresearchgate.net

Following the initial N-pentylation to form N-pentylbenzamide, the subsequent N-allylation would introduce the 2-propenyl group. This can be accomplished using an allyl halide, such as allyl bromide, in the presence of a base to deprotonate the secondary amide.

Alternatively, the synthesis can proceed by first preparing N-allylbenzamide, followed by N-pentylation. The reactivity of the allyl and pentyl halides, as well as steric hindrance, would influence the choice of the reaction sequence. Palladium-catalyzed ortho-C–H alkylation of N-quinolyl benzamides with primary and secondary alkyl halides has been developed, showcasing advanced methods for selective alkylation, although this specific methodology might be more complex than required for a simple N-alkylation. acs.org

Derivatization from Related Nitrogen-Containing Heterocycles

The synthesis of N-pentyl-N-2-propenylbenzamide can also be envisioned through the ring-opening of suitable nitrogen-containing heterocyclic precursors. This strategy involves the cleavage of a cyclic amide (lactam) or another heterocycle, followed by functionalization to yield the desired acyclic amide.

This approach is generally less direct than the alkylation of benzamide but can be a valuable strategy if a specific heterocyclic precursor is readily available.

Chemoselective Transformations of Amphoteric Precursors

Chemoselective transformations involve the selective reaction of one functional group in the presence of others. uclan.ac.uk For the synthesis of N-pentyl-N-2-propenylbenzamide, an amphoteric precursor containing both nucleophilic (amine) and electrophilic (carboxylic acid derivative) functionalities could be employed.

A plausible strategy involves the reaction of a pentyl-allyl amine with an activated benzoic acid derivative, such as benzoyl chloride or a benzoic anhydride. The pentyl-allyl amine itself can be synthesized through various methods, including the sequential alkylation of ammonia (B1221849) or a primary amine.

The chemoselectivity of the reaction between the pentyl-allyl amine and the benzoic acid derivative is crucial. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group to form the amide bond. This is a standard and highly efficient method for amide bond formation. nih.gov Recent research has also explored metal-free transamidation of primary amides, which could be adapted for this synthesis. researchgate.net Furthermore, studies on the chemoselective transformation of β-amido ynones have demonstrated the possibility of selectively cleaving and forming C-N and C-O bonds, highlighting the intricate control that can be achieved in modern organic synthesis. organic-chemistry.orgnih.gov

Process Optimization in N-Pentyl-N-2-propenylbenzamide Synthesis

Reaction Condition Screening (Solvent, Temperature, Concentration)

The optimization of reaction conditions is paramount to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of N-pentyl-N-2-propenylbenzamide, particularly through the N-alkylation/allylation of benzamide, several parameters must be carefully screened.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For N-alkylation of amides, solvents such as toluene have been found to be effective. nih.govresearchgate.net Other solvents like methanol, ethanol, and tetrahydrofuran (B95107) (THF) have also been investigated, with varying degrees of success depending on the specific catalytic system. researchgate.net The polarity and boiling point of the solvent are key considerations.

Temperature: The reaction temperature is a critical factor. For instance, in the cobalt-nanoparticle catalyzed N-alkylation of benzamide, temperatures around 115-130 °C have been employed. nih.gov In other systems, the optimal temperature may vary. It is essential to find a balance where the reaction proceeds at a reasonable rate without causing decomposition of the reactants or products.

Concentration: The concentration of reactants and catalysts can also impact the reaction outcome. Higher concentrations may lead to faster reaction rates but can also increase the likelihood of side reactions. A systematic screening of reactant and catalyst concentrations is necessary to identify the optimal conditions.

The following table summarizes the effect of different solvents and temperatures on a model N-alkylation reaction of benzamide, providing insights that can be applied to the synthesis of N-pentyl-N-2-propenylbenzamide.

Table 1: Effect of Solvent and Temperature on a Model N-Alkylation Reaction

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Toluene | 115 | 99 | nih.gov |

| Toluene | 130 | - | nih.gov |

| Methanol | - | Lower Yield | researchgate.net |

| Ethanol | - | Lower Yield | researchgate.net |

| THF | - | Lower Yield | researchgate.net |

| n-Hexane | - | Lower Yield | researchgate.net |

Note: This table is based on data from related N-alkylation reactions and serves as a general guideline.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| N-Pentyl-N-2-propenylbenzamide |

| Benzamide |

| Zinc Oxide |

| Zinc Sulfate (B86663) |

| Sodium Hydroxide |

| 1-Bromopentane |

| Allyl Bromide |

| N-Pentylbenzamide |

| N-Allylbenzamide |

| Piperidone |

| Benzoyl Chloride |

| Benzoic Anhydride |

| Pentyl-allyl amine |

| Toluene |

| Methanol |

| Ethanol |

| Tetrahydrofuran (THF) |

| n-Hexane |

Ligand and Catalyst System Optimization

The efficiency and selectivity of transition metal-catalyzed syntheses of tertiary amides, such as N-pentyl-N-2-propenylbenzamide, are highly dependent on the chosen ligand and catalyst system. Both palladium and copper-based systems are prominent in C-N bond formation, and their optimization is crucial for achieving high yields and desirable reaction conditions. acs.orgorganic-chemistry.org

Palladium-Catalyzed Systems:

In palladium-catalyzed amidations, the choice of ligand is critical to modulate the reactivity of the metal center. syr.edu For the N-acylation of tertiary amines with carboxylic acids, a reaction that proceeds via C-N bond cleavage, the combination of a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand is often employed. organic-chemistry.orgacs.org The ligand's steric and electronic properties influence key steps in the catalytic cycle, including oxidative addition and reductive elimination. syr.edu For example, in the acylation of triethylamine with 1-naphthoic acid, various palladium catalysts were screened, with Pd(OAc)₂ providing a high yield of 96%. acs.org The ratio of palladium to the phosphine ligand can also be a determining factor; an excess of the ligand could hinder the coordination of the amine to the palladium center. acs.org

| Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (5) | TFP | Toluene | 120 | 96 | acs.org |

| PdCl₂ (5) | TFP | Toluene | 120 | 85 | acs.org |

| Pd(acac)₂ (5) | TFP | Toluene | 120 | 82 | acs.org |

| Pd(TFA)₂ (5) | TFP | Toluene | 120 | 89 | acs.org |

| Pd(dba)₂ (5) | TFP | Toluene | 120 | 35 | acs.org |

This table displays data on the optimization of palladium-catalyzed N-acylation of triethylamine with 1-naphthoic acid. TFP = Tris(2-furyl)phosphine.

Copper-Catalyzed Systems:

Copper-based catalysts offer a more economical and ecologically friendly alternative to palladium for the synthesis of tertiary amides. acs.org Simple copper salts, such as copper(I) iodide (CuI), can effectively catalyze the N-arylation of secondary amides. acs.org The optimization of these systems often involves screening different copper sources, ligands, bases, and solvents. For the N-arylation of N-phenylbenzamide with phenyl iodide, a combination of CuI and a specific ligand, L4, in DMF at 135°C resulted in a 99% yield. acs.org In some cases, copper-catalyzed oxidative amidation of aldehydes with amine salts provides a practical route to tertiary amides using inexpensive copper sulfate (CuSO₄) as the catalyst. nih.govacs.org

This table presents data on the optimization of copper-catalyzed N-arylation of N-phenylbenzamide with phenyl iodide. L4 is a specific, but not explicitly named, ligand from the study.

Stereochemical Control in Alkene Introduction

Achieving stereochemical control during the introduction of the alkene moiety is a critical aspect of modern organic synthesis, particularly when dealing with more complex, substituted allyl groups that can give rise to stereoisomers. While the 2-propenyl group in N-pentyl-N-2-propenylbenzamide is achiral, the principles of stereoselective allylic amination are highly relevant for the synthesis of analogous compounds with defined stereochemistry.

Transition metal catalysis, particularly with iridium and palladium, has been instrumental in developing enantioselective methods for allylic amination. nih.govacs.org These reactions typically involve the reaction of a nitrogen nucleophile with an achiral allylic electrophile in the presence of a chiral metal catalyst.

Iridium-Catalyzed Asymmetric Allylic Amination:

Iridium catalysts bearing chiral phosphoramidite (B1245037) ligands have proven to be highly effective for the enantioselective formation of branched allylic amines from achiral linear allylic carbonates. nih.gov The stereochemical outcome is dictated by the chirality of the ligand. Interestingly, studies have shown that even a racemic ligand can, in some cases, lead to high enantiomeric excess in the product, suggesting a complex interplay of catalyst structure and reaction mechanism. nih.gov For instance, the reaction of allyl amine with methyl cinnamyl carbonate catalyzed by an iridium complex with a diastereomeric mixture of phosphoramidite ligands yielded the product with 92% enantiomeric excess. nih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Product Enantiomeric Excess (%) | Reference |

| [Ir(COD)Cl]₂ / Diastereomerically Pure Ligand | Allyl amine | Methyl cinnamyl carbonate | 92 | nih.gov |

| [Ir(COD)Cl]₂ / Diastereomeric Mixture of Ligands | Allyl amine | Methyl cinnamyl carbonate | 92 | nih.gov |

This table illustrates the enantioselectivity of iridium-catalyzed allylic amination.

Palladium-Catalyzed Stereoselective Synthesis:

Palladium-catalyzed reactions are also widely used for the stereoselective synthesis of allylic amines. acs.org By carefully selecting the palladium catalyst and reaction conditions, it is possible to control the geometry of the resulting double bond. For example, the palladium-catalyzed conversion of allyl surrogates derived from cyclic vinyl carbonates can lead to tri- and tetrasubstituted allylic amines with excellent stereoselectivity. acs.org Computational studies, such as Density Functional Theory (DFT), have been employed to rationalize the stereochemical outcomes, suggesting that the formation of a six-membered palladacyclic intermediate can favor the formation of (Z)-configured allylic amine products. acs.org

The Overman rearrangement is another powerful tool for the stereospecific synthesis of allylic amines. This acs.orgacs.org-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic amide proceeds with a high degree of stereochemical transfer from the starting allylic alcohol. youtube.com This allows for the synthesis of chiral allylic amines by first preparing a chiral allylic alcohol, for which numerous asymmetric synthetic methods exist. youtube.com

Spectroscopic Data for N-Pentyl-N-2-propenylbenzamide Remains Elusive in Public Scientific Databases

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data for the chemical compound Benzamide, N-pentyl-N-2-propenyl-. Despite extensive investigation into resources for Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy, no specific datasets for this particular tertiary amide were found.

This scarcity of information prevents a detailed and scientifically rigorous elucidation of its structure and spectroscopic characteristics as requested. While data for related compounds, such as N-allylbenzamide (N-2-propenylbenzamide) and various other N-substituted benzamides and compounds containing pentyl moieties, are available, a direct and accurate analysis of N-pentyl-N-2-propenylbenzamide is not possible without its own experimental data.

A thorough spectroscopic analysis, as outlined in the intended article structure, would require actual experimental values for one-dimensional and two-dimensional NMR, as well as vibrational spectroscopy. This would involve:

¹H and ¹³C NMR: To determine the precise chemical environment of each proton and carbon atom in the molecule, including the specific shifts and coupling constants for the pentyl and 2-propenyl groups attached to the amide nitrogen, as well as the signals from the benzoyl group.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for the unambiguous assignment of all signals in the NMR spectra.

Stereochemical Analysis: To investigate the potential for E/Z isomerism within the 2-propenyl group, which would be evident in the NMR data.

FTIR and Raman Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the amide, the C=C stretch of the propenyl group, and various C-H and C-N stretching and bending modes.

Without access to these fundamental data points for Benzamide, N-pentyl-N-2-propenyl-, any attempt to generate the requested in-depth article would be speculative and would not meet the standards of scientific accuracy. The creation of data tables and detailed research findings would be based on conjecture rather than empirical evidence.

Therefore, until such time as the synthesis and spectroscopic characterization of Benzamide, N-pentyl-N-2-propenyl- are published in the scientific literature, a detailed article on its advanced spectroscopic and structural elucidation cannot be produced.

Advanced Spectroscopic and Structural Elucidation of N Pentyl N 2 Propenylbenzamide

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for the unambiguous identification of organic molecules. Its ability to measure mass-to-charge ratios (m/z) with high accuracy allows for the determination of a compound's elemental formula, a critical first step in its structural elucidation. For N-Pentyl-N-2-propenylbenzamide, HRMS would be expected to confirm the molecular formula C₁₅H₂₁NO.

The fragmentation patterns observed in mass spectrometry provide a roadmap of the molecule's structure, revealing its constituent parts. In the case of N-Pentyl-N-2-propenylbenzamide, ionization would likely lead to a series of characteristic cleavage events. The fragmentation of analogous N-alkyl and N-alkenyl amides typically proceeds via specific rearrangement and cleavage processes.

A primary fragmentation pathway would involve the cleavage of the amide bond. Alpha-cleavage relative to the nitrogen atom is a common fragmentation route for amines and amides, which would lead to the loss of the pentyl or propenyl groups. The loss of the largest alkyl group is often preferred. Another significant fragmentation would be the formation of the benzoyl cation.

Expected Fragmentation Pattern of N-Pentyl-N-2-propenylbenzamide:

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |

| [C₁₅H₂₁NO]⁺• | Molecular Ion | 231.1623 | - |

| [C₈H₈NO]⁺ | 134.0606 | Loss of pentyl radical | |

| [C₁₂H₁₄NO]⁺ | 190.1075 | Loss of propenyl radical | |

| [C₇H₅O]⁺ | Benzoyl cation | 105.0340 | Cleavage of the amide C-N bond |

| [C₅H₁₁]⁺ | Pentyl cation | 71.1017 | Cleavage of the N-pentyl bond |

| [C₃H₅]⁺ | Allyl cation | 41.0391 | Cleavage of the N-propenyl bond |

This table represents a hypothetical fragmentation pattern based on established principles of mass spectrometry.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique would reveal the precise bond lengths, bond angles, and torsional angles of N-Pentyl-N-2-propenylbenzamide, defining its conformation in the solid state.

Based on crystal structures of related N-substituted benzamides, such as 4-methoxy-N-phenylbenzamide and 4-bromo-N-phenylbenzamide, several structural features can be anticipated. nih.govnih.gov The central amide group is expected to be nearly planar. However, the molecule as a whole is likely to be non-planar, with significant dihedral angles between the plane of the phenyl ring and the plane of the amide group. nih.govnih.gov This twist is a common feature in N-substituted benzamides. nih.govnih.gov

In the absence of the N-H proton found in monosubstituted amides, N-Pentyl-N-2-propenylbenzamide cannot form the classic N-H···O hydrogen bonds that often dominate the crystal packing of primary and secondary amides. nih.govnih.gov Instead, the intermolecular interactions would be governed by weaker forces such as van der Waals interactions and potentially C-H···O or C-H···π interactions. The flexible pentyl and propenyl chains would likely adopt conformations that allow for efficient crystal packing.

Anticipated Crystallographic Parameters for N-Pentyl-N-2-propenylbenzamide (based on analogous structures):

| Parameter | Expected Value/Observation | Basis from Analogous Structures |

| Crystal System | Monoclinic or Triclinic | Common for organic molecules of this type. nih.govnih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules. |

| C=O Bond Length | ~1.23 Å | Typical for amide carbonyls. |

| C-N Bond Length | ~1.34 Å | Typical for amide C-N bonds. |

| Dihedral Angle (Phenyl-Amide) | 20-40° | N-substituted benzamides exhibit a twisted conformation. nih.govnih.gov |

| Intermolecular Interactions | Van der Waals forces, C-H···O contacts | Absence of N-H bond prevents classical hydrogen bonding. |

This table is a projection based on data from structurally similar compounds and general principles of crystallography.

Chemical Reactivity and Transformation Mechanisms of N Pentyl N 2 Propenylbenzamide

Reactivity at the Amide Nitrogen

The electronic nature of the amide bond, characterized by the delocalization of the nitrogen lone pair into the carbonyl group, influences its stability and reactivity.

The amide bond in N-pentyl-N-2-propenylbenzamide can be cleaved under both acidic and basic conditions through hydrolysis, yielding benzoic acid and N-pentylallylamine.

Under acidic conditions , the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The stability of amides to acid hydrolysis can be influenced by the steric and electronic nature of the substituents on the nitrogen and carbonyl carbon. In some cases, remote functional groups can influence the rate of hydrolysis. For instance, studies on N-acylated amino acid amides have shown that electron-rich acyl groups can accelerate amide bond cleavage under mild acidic conditions. nih.gov While N-pentyl-N-2-propenylbenzamide is not an amino acid derivative, this principle suggests that the electronic properties of the benzoyl group can impact its hydrolytic stability.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and deprotonated, shifting the equilibrium towards the products. The rate of basic hydrolysis is typically dependent on the concentration of the hydroxide ion and the steric hindrance around the carbonyl group.

| Condition | Reagents | Products | General Observations |

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄) | Benzoic acid, N-pentyl-N-2-propenylaminium salt | Reaction is typically slower than basic hydrolysis and is reversible. |

| Basic Hydrolysis | OH⁻ (e.g., aq. NaOH, aq. KOH) | Benzoate, N-pentyl-N-2-propenylamine | Reaction is generally faster and irreversible due to the formation of the resonance-stabilized carboxylate. |

The nitrogen atom of the amide in N-pentyl-N-2-propenylbenzamide can undergo oxidation to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). nih.govnih.gov The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule. Aromatic N-oxides are generally more stable than their aliphatic counterparts. nih.gov In the case of N-pentyl-N-2-propenylbenzamide, the product would be N-pentyl-N-2-propenylbenzamide N-oxide. The presence of other oxidizable sites, such as the double bond in the 2-propenyl group, could lead to competing side reactions, necessitating careful control of reaction conditions to achieve selective N-oxidation.

| Oxidizing Agent | Product | Key Considerations |

| Hydrogen Peroxide (H₂O₂) | N-pentyl-N-2-propenylbenzamide N-oxide | May require a catalyst or forcing conditions. nih.gov |

| meta-Chloroperoxybenzoic acid (mCPBA) | N-pentyl-N-2-propenylbenzamide N-oxide | A common and effective reagent for N-oxidation. nih.gov Potential for epoxidation of the alkene. |

Transformations of the 2-Propenyl Moiety

The 2-propenyl (allyl) group is a versatile functional handle that allows for a wide range of chemical modifications.

The terminal double bond of the 2-propenyl group can be isomerized to the thermodynamically more stable internal 1-propenyl position. This transformation is often catalyzed by transition metals such as rhodium, ruthenium, and cobalt. nih.gov The resulting N-pentyl-N-1-propenylbenzamide exists as a mixture of (E)- and (Z)-isomers. This isomerization is significant as it converts the allyl amide into an enamide, a valuable synthetic intermediate. Enamides are electron-rich alkenes that can participate in a variety of carbon-carbon bond-forming reactions. The reaction typically proceeds via a metal-hydride addition-elimination mechanism or a π-allyl metal complex intermediate. nih.gov

| Catalyst System | Product | Stereoselectivity | Mechanism |

| Rhodium complexes (e.g., Wilkinson's catalyst) | (E/Z)-N-pentyl-N-1-propenylbenzamide | Often favors the (E)-isomer. | Typically involves oxidative addition and reductive elimination. |

| Ruthenium complexes | (E/Z)-N-pentyl-N-1-propenylbenzamide | Can provide high (E) or (Z) selectivity depending on the ligand. | Can proceed through various catalytic cycles. |

| Cobalt pincer complexes | (E/Z)-N-pentyl-N-1-propenylbenzamide | Reported to be efficient for N-allylic isomerization. nih.gov | Proceeds via a π-allyl mechanism. nih.gov |

The double bond of the 2-propenyl group is susceptible to a variety of electrophilic and radical addition reactions.

Hydrogenation: Catalytic hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas will saturate the alkene, yielding N-pentyl-N-propylbenzamide. This is a common method for removing the unsaturation.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihaloalkane, specifically N-(2,3-dihalopropyl)-N-pentylbenzamide. This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the alkene. Treatment of N-pentyl-N-2-propenylbenzamide with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidation with hydrogen peroxide in basic solution, will yield N-(3-hydroxypropyl)-N-pentylbenzamide.

| Reaction | Reagents | Product | Regio/Stereochemistry |

| Hydrogenation | H₂, Pd/C | N-pentyl-N-propylbenzamide | Syn-addition of hydrogen. |

| Bromination | Br₂ | N-(2,3-dibromopropyl)-N-pentylbenzamide | Anti-addition of bromine atoms. |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | N-(3-hydroxypropyl)-N-pentylbenzamide | Anti-Markovnikov, syn-addition of H and OH. |

The 2-propenyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org In this reaction, it would react with a conjugated diene to form a six-membered ring. The reactivity of the alkene in N-pentyl-N-2-propenylbenzamide as a dienophile is influenced by the electron-withdrawing nature of the adjacent amide functionality. While the amide group is not directly conjugated to the double bond, it can still exert an inductive effect. For a normal electron-demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups. libretexts.org Therefore, N-pentyl-N-2-propenylbenzamide would be expected to react with electron-rich dienes. The reaction can be carried out thermally or with Lewis acid catalysis to enhance reactivity and selectivity. wikipedia.org The stereochemical outcome of the reaction is governed by the "endo rule," which predicts the preferential formation of the endo isomer. libretexts.org

| Diene | Reaction Type | Potential Product | Key Features |

| 1,3-Butadiene | Intermolecular Diels-Alder | N-pentyl-N-(cyclohex-3-en-1-ylmethyl)benzamide | Forms a cyclohexene (B86901) ring. |

| Cyclopentadiene | Intermolecular Diels-Alder | N-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)-N-pentylbenzamide | Forms a bicyclic system; endo product is favored. libretexts.org |

| Furan | Intermolecular Diels-Alder | N-((7-oxabicyclo[2.2.1]hept-5-en-2-yl)methyl)-N-pentylbenzamide | Reversible reaction; product can undergo retro-Diels-Alder. wikipedia.org |

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that enables the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. For N-pentyl-N-2-propenylbenzamide, the presence of the terminal allyl group offers a reactive handle for various metathesis transformations, such as cross-metathesis (CM). Modern ruthenium-based catalysts, including the Grubbs and Hoveyda-Grubbs catalysts, are well-known for their high functional group tolerance, including the amide moiety present in the target molecule. researcher.life

In a hypothetical cross-metathesis reaction, N-pentyl-N-2-propenylbenzamide could be reacted with another olefin to generate a new, substituted alkene. The course of the reaction is driven by the formation of a volatile byproduct, such as ethylene, when a terminal alkene is used. thieme-connect.de While the nitrogen atom in N-allylamines can sometimes interfere with the catalyst, N-acyl protected amines, such as the benzamide (B126) in the title compound, are generally suitable substrates for these reactions. nih.govresearchgate.net

A plausible transformation is the cross-metathesis with a simple alkene like 1-pentene. This reaction would yield a new internal alkene, demonstrating the utility of metathesis in elongating and modifying the alkenyl side chain.

Table 1: Hypothetical Cross-Metathesis of N-Pentyl-N-2-propenylbenzamide

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Hypothetical Product |

| N-Pentyl-N-2-propenylbenzamide | 1-Pentene | Hoveyda-Grubbs II | Dichloromethane (B109758) | (E/Z)-N-(Hept-2-en-1-yl)-N-pentylbenzamide |

This table represents a hypothetical reaction based on established principles of olefin metathesis, as specific literature for this exact transformation is not available.

Electrophilic Aromatic Substitution on the Benzoyl Ring

The benzoyl ring of N-pentyl-N-2-propenylbenzamide can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic systems. The reactivity and regioselectivity of this substitution are dictated by the electronic properties of the N,N-disubstituted carboxamide group (-CONR₂).

The amide group is generally considered a deactivating group towards electrophilic attack. This is due to the electron-withdrawing inductive effect of the electronegative oxygen atom in the carbonyl group, which reduces the electron density of the aromatic ring, making it less nucleophilic. researchgate.net Consequently, the amide group directs incoming electrophiles primarily to the meta position. The ortho and para positions are more deactivated due to the resonance-withdrawing effect of the carbonyl group.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. researchgate.netnih.gov For instance, the nitration of N-pentyl-N-2-propenylbenzamide would be expected to yield the meta-nitro derivative as the major product. Under the strongly acidic conditions of nitration (e.g., a mixture of nitric acid and sulfuric acid), the amide functionality is generally stable. While the nitrogen atom in some amines can be protonated, leading to a strongly deactivating ammonium (B1175870) group and meta-direction, the amide nitrogen is significantly less basic, and this pathway is less of a concern. nih.govnih.gov

Table 2: Predicted Regioselectivity in the Nitration of N-Pentyl-N-2-propenylbenzamide

| Reaction | Reagents | Expected Major Product | Expected Minor Products |

| Nitration | HNO₃, H₂SO₄ | N-Pentyl-N-2-propenyl-3-nitrobenzamide | Ortho and Para isomers |

This table illustrates the expected outcome based on the established directing effects of N,N-disubstituted benzamide groups in electrophilic aromatic substitution. nih.gov

Regioselective Functionalization of the Pentyl Chain

Achieving regioselective functionalization of an unactivated alkyl chain, such as the pentyl group in N-pentyl-N-2-propenylbenzamide, is a significant synthetic challenge. Direct C-H activation often lacks selectivity. However, classic and modern synthetic methods can achieve this transformation with a high degree of control.

One of the most established methods for this purpose is the Hofmann-Löffler-Freytag (HLF) reaction . nih.govnih.gov This photochemical or thermal reaction proceeds via a radical mechanism to achieve a C-H amination at a remote, unactivated carbon. The reaction typically targets the δ-carbon (C4) of an N-alkyl chain, leading to the formation of a five-membered pyrrolidine (B122466) ring. researchgate.netsciforum.net

The mechanism involves the following key steps:

N-Halogenation: The amide nitrogen is first converted to an N-haloamine (typically N-chloro or N-bromo) under acidic conditions.

Radical Generation: Homolytic cleavage of the N-X bond is initiated by heat or UV light, generating a nitrogen-centered radical.

1,5-Hydrogen Atom Transfer (HAT): The nitrogen radical abstracts a hydrogen atom from the δ-carbon of the pentyl chain through a sterically favored six-membered ring transition state. sciforum.net This transfers the radical to the C4 position of the pentyl chain.

Cyclization: The resulting carbon-centered radical abstracts the halogen atom from another N-haloamine molecule, forming a δ-haloalkylamine, which then undergoes intramolecular nucleophilic substitution (SN2) upon treatment with a base to yield the final cyclized product.

This reaction provides a powerful tool for converting the linear pentyl chain into a valuable heterocyclic structure.

Table 3: Hypothetical Hofmann-Löffler-Freytag Reaction on N-Pentyl-N-2-propenylbenzamide

| Step | Reagents | Intermediate/Product |

| N-Halogenation | N-Chlorosuccinimide (NCS), H₂SO₄ | N-Chloro-N-pentyl-N-2-propenylbenzamide |

| Radical Cyclization | UV light (hν) or heat, then NaOH | 1-Benzoyl-1-(2-propenyl)-2-methylpyrrolidine |

This table outlines a plausible synthetic sequence based on the principles of the Hofmann-Löffler-Freytag reaction. nih.govresearchgate.net

Investigation of Tautomeric Forms

Tautomers are constitutional isomers of organic compounds that readily interconvert, most commonly through the migration of a proton. nih.gov A relevant form of tautomerism for amides is the amide-imidic acid tautomerism , where a proton migrates from the nitrogen to the carbonyl oxygen, converting the amide (-C(=O)-NH-) into an imidic acid (-C(OH)=N-).

However, for N-pentyl-N-2-propenylbenzamide, this specific type of prototropic tautomerism is not possible . This is because the amide is tertiary, meaning the nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, the pentyl group, and the propenyl group) and bears no hydrogen atom. The presence of a proton on the nitrogen is a prerequisite for the amide-imidic acid equilibrium to occur.

While true tautomerism is absent, the electronic structure of the amide bond is described by resonance theory. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance hybrid with significant double bond character between the carbon and nitrogen atoms and a negative charge on the oxygen. This resonance stabilization is a key feature of amides, contributing to their planarity and reduced basicity of the nitrogen atom compared to amines. It is crucial to distinguish this resonance delocalization, which describes the distribution of electrons within a single molecule, from tautomerism, which is an equilibrium between two distinct structural isomers. thieme-connect.de

Table 4: Comparison of Amide Form and its (Hypothetical) Imidic Acid Tautomer

| Feature | Amide Form (Actual) | Imidic Acid Form (Not Possible) |

| Structure | -C(=O)-N(pentyl)(propenyl) | -C(OH)=N⁺(pentyl)(propenyl) |

| N-H Proton | Absent | Absent (Requires H on N to migrate) |

| Feasibility | The stable, existing form of the molecule. | Not a feasible prototropic tautomer for a tertiary amide. |

Advanced Research Applications of N Pentyl N 2 Propenylbenzamide and Its Derivatives

Applications in Advanced Materials Science

The combination of a rigid aromatic ring and flexible aliphatic chains, along with a polymerizable double bond, makes N-pentyl-N-2-propenylbenzamide a versatile building block for novel materials.

The presence of the N-2-propenyl (allyl) group allows for the incorporation of N-pentyl-N-2-propenylbenzamide into polymer chains through various polymerization techniques. The benzamide (B126) and pentyl groups can then impart specific properties to the resulting polymer.

Monomer for Specialty Polymers: N-pentyl-N-2-propenylbenzamide can serve as a functional monomer in addition and radical polymerization reactions. The resulting polymers would feature pendant benzamide groups and pentyl chains, which could influence properties such as thermal stability, solubility, and mechanical strength. The interplay between the rigid benzamide unit and the flexible pentyl chain could lead to materials with tunable glass transition temperatures and viscoelastic properties.

Cross-linking Agent: The allyl group can also be utilized for cross-linking pre-existing polymer chains. This would introduce the N-pentylbenzamide moiety as a cross-linking point, potentially enhancing the dimensional stability and solvent resistance of the material.

| Hypothetical Polymer Property | Influence of N-Pentyl-N-2-propenylbenzamide Moiety |

| Glass Transition Temperature (Tg) | The rigid benzamide core would likely increase Tg, while the flexible pentyl chain could act as an internal plasticizer, lowering it. The overall effect would depend on the concentration of the monomer in the copolymer. |

| Solubility | The aromatic benzamide portion would favor solubility in polar organic solvents, while the pentyl group would enhance solubility in nonpolar media. This amphiphilic nature could be exploited for creating polymers with tailored solubility profiles. |

| Mechanical Properties | Incorporation could enhance tensile strength and modulus due to the rigid aromatic core, while the pentyl chain might improve flexibility and impact resistance. |

The benzamide functional group is well-known for its ability to form strong hydrogen bonds. This characteristic can be exploited in the design of self-assembling supramolecular structures.

Organogels: The balance of hydrogen bonding from the benzamide, van der Waals interactions from the pentyl chain, and π-π stacking from the benzene (B151609) ring could enable derivatives of N-pentyl-N-2-propenylbenzamide to act as low molecular weight organogelators, capable of immobilizing organic solvents at low concentrations.

Host-Guest Chemistry: The aromatic cavity and the amide group could potentially act as a binding site for specific guest molecules. By modifying the benzamide ring with additional functional groups, receptors for ions or small organic molecules could be designed.

The combination of a reactive group for surface attachment and functional groups that can alter surface properties makes N-pentyl-N-2-propenylbenzamide a candidate for surface modification applications.

Hydrophobic Coatings: The pentyl group can impart hydrophobic properties to a surface. By grafting a polymer containing N-pentyl-N-2-propenylbenzamide onto a substrate, a water-repellent coating could be created.

Adhesion Promotion: The polar benzamide group could enhance adhesion to polar substrates, while the allyl group could be used to covalently bond the molecule to the surface or to a polymer matrix.

| Potential Application | Key Functional Group | Resulting Surface Property |

| Anti-fouling Coatings | N-pentyl group | Reduced adhesion of marine organisms |

| Lubricious Surfaces | N-pentyl group | Lowered coefficient of friction |

| Biocompatible Coatings | Benzamide group (modified) | Improved interaction with biological systems |

Contributions to Catalysis Research

The structural features of N-pentyl-N-2-propenylbenzamide also suggest its potential utility in the development of novel catalytic systems, particularly in the realm of asymmetric catalysis.

By introducing chirality into the molecule, for example, by using a chiral precursor in its synthesis or by resolving a racemic mixture, derivatives of N-pentyl-N-2-propenylbenzamide could serve as chiral ligands for transition metal catalysts.

Asymmetric Allylic Alkylation: The N-allyl group itself can be a substrate in palladium-catalyzed asymmetric allylic alkylation reactions. More interestingly, the nitrogen and oxygen atoms of the benzamide group could coordinate to a metal center, influencing the stereochemical outcome of reactions. The pentyl group could provide a specific steric environment around the catalytic center, which is crucial for achieving high enantioselectivity.

Chiral P,N-Ligands: While N-pentyl-N-2-propenylbenzamide is an N,O-donor, it serves as a conceptual blueprint for more complex chiral ligands. For instance, replacement of the benzoyl group with a phosphine-containing aromatic ring would yield a P,N-ligand, a class of ligands that have shown great success in a variety of asymmetric transformations. Axially chiral P,N-ligands have emerged as a powerful class of ligands in asymmetric catalysis. researchgate.net

| Catalytic Reaction | Potential Role of Chiral N-Pentyl-N-2-propenylbenzamide Derivative | Hypothesized Outcome |

| Asymmetric Hydrogenation | As a chiral ligand for Rhodium or Iridium | Enantioselective reduction of prochiral olefins |

| Heck Reaction | As a chiral ligand for Palladium | Asymmetric formation of carbon-carbon bonds |

| Cyclopropanation | As a chiral ligand for Copper or Rhodium | Diastereo- and enantioselective synthesis of cyclopropanes |

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. The benzamide moiety can participate in hydrogen bonding interactions, which is a key feature of many organocatalysts.

Hydrogen-Bonding Catalysis: Derivatives of N-pentyl-N-2-propenylbenzamide containing additional hydrogen bond donor/acceptor sites could be explored as catalysts for reactions that proceed through transition states stabilized by hydrogen bonds. For example, bifunctional organocatalysts bearing both a hydrogen-bond donor and a basic site have proven effective in a range of asymmetric syntheses. beilstein-journals.org

Chiral Scaffolding: A chiral N-pentyl-N-2-propenylbenzamide derivative could serve as a scaffold for the attachment of other catalytically active groups. The specific stereochemistry of the scaffold would then direct the approach of substrates to the active sites, inducing enantioselectivity. The use of benzamide derivatives in organocatalysis has been reported, for instance, in the asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives. nih.govnih.gov

Biological Research Applications (excluding clinical human data)

Extensive literature searches have been conducted to ascertain the biological research applications of the specific chemical compound, Benzamide, N-pentyl-N-2-propenyl-. The following sections detail the findings, or lack thereof, for the specified areas of advanced research.

In Vitro Studies on Cellular Systems (non-human, non-clinical)

Despite a comprehensive review of scientific databases, no specific in vitro studies on non-human, non-clinical cellular systems for N-pentyl-N-2-propenylbenzamide have been identified. The following subsections reflect this absence of data.

Investigations of Antiproliferative Activity against Specific Cell Lines

There is no publicly available scientific literature detailing the investigation of the antiproliferative activity of N-pentyl-N-2-propenylbenzamide against any specific cell lines, including leukemic cell lines or the tumor cell lines from the National Cancer Institute (NCI) screening panel.

Evaluation of Antiprotozoal Efficacy against Kinetoplastid Parasites

No research has been published on the in vitro evaluation of N-pentyl-N-2-propenylbenzamide for its antiprotozoal efficacy against kinetoplastid parasites such as Trypanosoma brucei, Trypanosoma cruzi, or Leishmania donovani.

Elucidation of Molecular Mechanisms of Action

Consistent with the lack of data on its biological activity, there are no studies elucidating the molecular mechanisms of action for N-pentyl-N-2-propenylbenzamide. This includes any potential effects on tubulin polymerization, cell cycle distribution, DNA binding, or protein displacement.

Research on Insect Repellent Activity

A thorough search of the scientific literature did not yield any studies, either in vitro or laboratory-based, concerning the insect repellent activity of N-pentyl-N-2-propenylbenzamide in non-human exposure studies.

Herbicidal Efficacy Studies in Controlled Plant Systems

There is no available research data on the herbicidal efficacy of N-pentyl-N-2-propenylbenzamide in controlled plant systems, focusing on non-crop compatibility aspects.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often involve harsh conditions and generate significant waste. dst.gov.in Future research will prioritize the development of green and efficient synthetic routes to N-pentyl-N-2-propenylbenzamide and its derivatives.

Key areas of exploration include:

Enzymatic Catalysis: The use of enzymes, such as lipases, offers a sustainable alternative for amide bond formation. nih.gov These biocatalysts operate under mild conditions and can reduce the formation of by-products. nih.gov Research into enzymes like Candida antarctica lipase (B570770) B (CALB) for direct amidation of carboxylic acids with amines presents a promising, environmentally friendly pathway. nih.gov

Photocatalysis: Covalent Organic Frameworks (COFs) used as photocatalysts can facilitate amide synthesis from alcohols under mild conditions, such as red-light irradiation. dst.gov.in This method is highly efficient, recyclable, and suitable for large-scale applications. dst.gov.in

Electrosynthesis: As a greener alternative, electrosynthesis is gaining traction for amide preparation. rsc.org This approach can circumvent the need for traditional, often hazardous, reagents. rsc.org

Alternative Catalysts: Investigations into reusable catalysts like Brønsted acidic ionic liquids or activated silica (B1680970) catalysts are underway to create more sustainable and efficient amidation processes. whiterose.ac.ukacs.org While promising, limitations with bulky or polar substrates in some silica-catalyzed reactions highlight the need for further development. whiterose.ac.uk

| Synthetic Approach | Catalyst/Method | Advantages | Research Focus |

| Enzymatic Synthesis | Lipases (e.g., Candida antarctica lipase B) | Mild conditions, fewer by-products, green solvent compatibility. nih.gov | Optimizing enzyme activity and stability for a wider range of substrates. |

| Photocatalysis | Covalent Organic Frameworks (COFs) | High efficiency, recyclability, mild reaction conditions (red-light activation). dst.gov.in | Expanding the scope to challenging substrates like secondary amides. |

| Electrosynthesis | Electrochemical methods | Avoids hazardous reagents, potential for high efficiency. rsc.org | Developing selective and scalable electrochemical amide synthesis protocols. |

| Alternative Catalysis | Brønsted acidic ionic liquids, Silica | Reusability, efficiency in direct amidation. whiterose.ac.ukacs.org | Overcoming limitations with sterically hindered and polar substrates. whiterose.ac.uk |

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic pathways, the ability to monitor reactions in real-time is crucial. Future research will focus on developing and implementing advanced spectroscopic techniques for the synthesis of N-pentyl-N-2-propenylbenzamide.

Promising techniques include:

Raman Spectroscopy: This non-invasive technique can be used with fiber optic probes to monitor reactions in real-time, both in homogenous and multiphasic systems, without the need for sample extraction. acs.orgnih.gov It is particularly useful for monitoring reactions in aqueous media and can be interfaced with continuous-flow reactors for rapid optimization. acs.orgnih.gov

Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Atmospheric Solids Analysis Probe (ASAP)-MS allow for the direct and quantitative monitoring of heterogeneous catalytic reactions. nih.govrsc.orgwaters.com These methods overcome the challenges of conventional analysis by providing rapid structural information with minimal to no sample preparation. nih.govwaters.com

| Spectroscopic Technique | Application | Advantages |

| Raman Spectroscopy | In-line monitoring of continuous-flow and batch reactions. acs.orgnih.gov | Non-invasive, real-time data, suitable for aqueous systems, no sample preparation needed. acs.org |

| Mass Spectrometry (DART, ASAP) | Real-time quantitative analysis of heterogeneous reactions. nih.govrsc.orgwaters.com | High sensitivity, provides structural information, minimal sample workup. nih.govwaters.com |

| Other In-line Techniques | Infrared (IR), UV-visible, NMR spectroscopy. nih.gov | Provide continuous analysis and real-time response to reaction conditions. nih.gov |

Integrated Computational-Experimental Approaches for Rational Design

The integration of computational modeling with experimental synthesis is revolutionizing chemical and materials design. mdpi.com This synergy allows for the rational design of N-pentyl-N-2-propenylbenzamide analogues with specific, desired properties, accelerating the discovery process. frontiersin.org

Future directions in this area involve:

Molecular Modeling and Docking: These techniques are used to predict the interactions between a molecule and its potential biological target, guiding the design of compounds with enhanced activity. frontiersin.orgresearchgate.net For instance, molecular docking can reveal how a benzamide (B126) derivative binds to the active site of an enzyme. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help in understanding how the chemical structure of a compound influences its biological activity, enabling the prediction of the potency of new analogues. nih.gov

Machine Learning and AI: Advanced algorithms can screen vast virtual libraries of compounds and predict their properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), focusing experimental efforts on the most promising candidates. mdpi.comfrontiersin.org

This integrated approach has proven effective in various fields, from engineering therapeutic proteins to designing small molecule inhibitors, and holds immense potential for the targeted development of novel benzamides. mdpi.comnih.gov

Diversification of N-Pentyl-N-2-propenylbenzamide Analogues for Expanded Structure-Activity Investigations

Systematic modification of the N-pentyl-N-2-propenylbenzamide structure is essential for conducting comprehensive structure-activity relationship (SAR) studies. SAR investigations reveal which parts of a molecule are crucial for its effects, thereby guiding the design of more potent and selective compounds. tandfonline.comacs.org

Research efforts will focus on synthesizing and evaluating a diverse library of analogues by modifying:

The Benzamide Core: Introducing various substituents onto the phenyl ring can significantly alter the compound's properties. acs.org Studies on other benzamides have shown that the position and nature of these substituents are critical. tandfonline.commdpi.com

The N-Substituents: Varying the alkyl and alkenyl chains (the pentyl and propenyl groups) can influence factors like lipophilicity and steric interactions, which are key determinants of biological activity.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. For example, replacing a metabolically unstable group with a more stable one can enhance a compound's viability as a therapeutic agent. acs.org

SAR studies on other benzamide series have successfully identified compounds with potent inhibitory activity against various enzymes, highlighting the power of this approach. tandfonline.comacs.orgbenthamdirect.com

Investigation of Emerging Applications in Interdisciplinary Fields

The versatile benzamide scaffold is a building block in many biologically active compounds and materials. sigmaaldrich.comsolubilityofthings.com Future research on N-pentyl-N-2-propenylbenzamide and its derivatives could uncover novel applications in a range of interdisciplinary fields.

Potential areas for investigation include:

Medicinal Chemistry: Benzamides are a well-established class of compounds in drug discovery, with applications as enzyme inhibitors and receptor modulators. pharmaguideline.comnih.gov Analogues of N-pentyl-N-2-propenylbenzamide could be explored for activity against various therapeutic targets. benthamdirect.comnih.gov

Agrochemicals: Many commercial pesticides and herbicides are based on an amide structure. nih.gov The benzamide framework is present in insecticides and herbicides, suggesting that novel derivatives could be developed as crop protection agents. google.comepo.orggoogle.com

Materials Science: The properties of benzamide derivatives make them useful as intermediates in the production of polymers and dyes. solubilityofthings.com The specific N-substituents of N-pentyl-N-2-propenylbenzamide could impart unique properties suitable for new materials applications.

The exploration of these diverse applications will depend on the specific biological and chemical properties uncovered through the research efforts outlined in the preceding sections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.